(E)-4-((furan-2-ylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
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Overview
Description
The compound is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with three carbon atoms and two nitrogen atoms. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and agricultural chemistry .
Molecular Structure Analysis
The compound has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a pyrazolone ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Pyrazolones can undergo various chemical reactions, including cycloaddition, substitution, and oxidation reactions . The furan ring can also participate in Diels-Alder reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the furan ring might make the compound more lipophilic, which could affect its solubility and reactivity .Scientific Research Applications
Stereoselective Synthesis of Trifluoromethyl-substituted 2H-furan
- Summary: This research focuses on the synthesis of highly functionalized trifluoromethyl 2H-furans. The copper-catalyzed method relies on a cascade cyclic reaction between enaminones and N-tosylhydrazones .
- Methods: The proposed reaction mechanism involves an amino-cyclopropane intermediate formed in the cyclopropanation of enaminones .
- Results: This method allows the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives carrying a quaternary stereogenic center as single diastereomers .
Electrocatalytic Synthesis of 2,5-furandicarboxylic Acid
- Summary: This research introduces the electrocatalytic synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-(hydroxymethyl)furfural .
- Methods: The process involves the use of non-noble metal-based electrocatalysts to convert HMF into FDCA under appropriate potential and ambient temperature .
- Results: The review anticipates that this could promote scientists to develop effective electrocatalysts for the economical and environment-friendly synthesis of FDCA in industrial applications .
Conversion of Furfural to Tetrahydrofuran-derived Secondary Amines
- Summary: This research presents a simple and highly efficient system for producing a library of secondary and tertiary tetrahydrofurfurylamines from carbohydrate-based furfural .
- Methods: The process involves the use of commercially available Pd/Al2O3 as a catalyst .
- Results: The method was able to produce these amines under mild conditions (25 °C/1 bar H2) with excellent yields (>90%) .
Synthesis of Highly Functionalized Trifluoromethyl 2H-Furans
- Summary: This research focuses on the synthesis of highly functionalized trifluoromethyl 2H-furans. The copper-catalyzed method relies on a cascade cyclic reaction between enaminones and N-tosylhydrazones .
- Methods: The proposed reaction mechanism involves an amino-cyclopropane intermediate formed in the cyclopropanation of enaminones .
- Results: This method allows the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives carrying a quaternary stereogenic center as single diastereomers .
Electrocatalytic Synthesis of 2,5-Furandicarboxylic Acid
- Summary: This research introduces the electrocatalytic synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-(hydroxymethyl)furfural .
- Methods: The process involves the use of non-noble metal-based electrocatalysts to convert HMF into FDCA under appropriate potential and ambient temperature .
- Results: The review anticipates that this could promote scientists to develop effective electrocatalysts for the economical and environment-friendly synthesis of FDCA in industrial applications .
Conversion of Furfural to Tetrahydrofuran-Derived Secondary Amines
- Summary: This research presents a simple and highly efficient system for producing a library of secondary and tertiary tetrahydrofurfurylamines from carbohydrate-based furfural .
- Methods: The process involves the use of commercially available Pd/Al2O3 as a catalyst .
- Results: The method was able to produce these amines under mild conditions (25 °C/1 bar H2) with excellent yields (>90%) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(furan-2-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-15(17-11-14-9-6-10-21-14)16(20)19(18(12)2)13-7-4-3-5-8-13/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVCQTSBQQLBLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((furan-2-ylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one |
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